1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a chemical compound with various applications in scientific research, particularly in organic chemistry and material science. The compound and its derivatives have been synthesized and characterized in several studies:
Synthesis Techniques : Salaheldin et al. (2010) described an easy preparation of derivatives of 4-amino-1H-pyrrole-3-carbonitrile, transforming them into substituted pyrrolo[3,2-b]pyridines. This transformation was achieved through the Friedlander reaction, which was enhanced using microwave irradiation for higher conversion and shorter reaction times (Salaheldin et al., 2010).
Structural and Optical Properties : Zedan et al. (2020) explored the structural, optical, and diode characteristics of two pyridine derivatives, including a compound similar to this compound. Their study included X-ray diffraction, optical function calculation, and the fabrication of heterojunctions, demonstrating significant potential in material science (Zedan, El-Taweel, & El-Menyawy, 2020).
Kinase Inhibitor Synthesis : Arunachalam et al. (2019) developed a scalable synthesis route for a potent kinase inhibitor incorporating a derivative of this compound. This involved an alternate azide intermediate and addressed safety hazards and trace metal contamination (Arunachalam et al., 2019).
Applications in Drug Research and Material Science
This compound and its derivatives have shown relevance in various fields, including pharmaceutical research and materials science:
SARS CoV-2 Research : Venkateshan et al. (2020) conducted a study involving azafluorene derivatives related to this compound for SARS CoV-2 RdRp inhibition. This included molecular docking analysis, highlighting the compound's potential in antiviral drug research (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Electronic and Optical Devices : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups, closely related to this compound. These compounds demonstrated potential in fabricating electronic and optical devices, showing rectification behavior and photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Safety and Hazards
Mechanism of Action
- Abnormal activation of FGFR signaling pathways is associated with several cancers, such as breast, lung, prostate, bladder, and liver cancer .
- The compound’s downstream effects include modulation of gene expression, cell cycle regulation, and survival pathways .
Target of Action: FGFRs
Mode of Action: Inhibition of FGFRs
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
Biochemical Analysis
Biochemical Properties
Related 1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions with FGFRs suggest that 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile may also interact with these or similar biomolecules.
Cellular Effects
In vitro studies on similar compounds have shown that they can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibited the migration and invasion of these cells . It is possible that this compound may have similar effects on cellular processes.
Molecular Mechanism
Related compounds have been shown to inhibit FGFRs, which play an essential role in various types of tumors . This inhibition could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Related compounds have shown significant effects on cell migration and invasion over a 24-hour period .
Metabolic Pathways
Given its potential interaction with FGFRs, it may be involved in pathways related to cell proliferation and migration .
Subcellular Localization
Given its potential interactions with FGFRs, it may be localized to areas of the cell where these receptors are present .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSUMUGHHKGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435561 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146767-63-7 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.